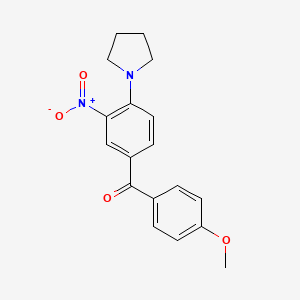
(4-methoxyphenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone
Übersicht
Beschreibung
(4-methoxyphenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone is a complex organic compound that features a methanone group bonded to a 4-methoxyphenyl and a 3-nitro-4-pyrrolidin-1-ylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzoyl chloride with 3-nitro-4-pyrrolidin-1-ylphenylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(4-methoxyphenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: 3-amino-4-pyrrolidin-1-ylphenyl-(4-methoxyphenyl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-methoxyphenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (4-methoxyphenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s interaction with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-methoxyphenyl)-(1-pentyl-1H-indol-3-yl)methanone: Known for its cannabinoid receptor agonist activity.
(4-methoxyphenyl)-(1-pentyl-1H-imidazol-3-yl)methanone: Exhibits similar pharmacological properties but with different potency and selectivity.
Uniqueness
(4-methoxyphenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone is unique due to the presence of both a nitro group and a pyrrolidine ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This combination of functional groups allows for a broader range of applications and interactions in various scientific fields .
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-24-15-7-4-13(5-8-15)18(21)14-6-9-16(17(12-14)20(22)23)19-10-2-3-11-19/h4-9,12H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJCYIKLCBNXLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline](/img/structure/B3932799.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3932805.png)
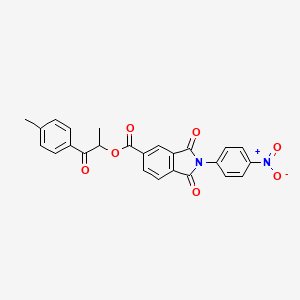
![5-chloro-2-methoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3932813.png)
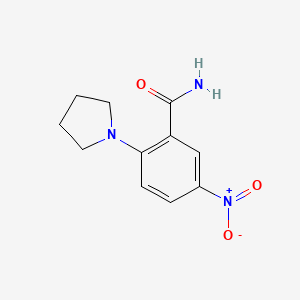
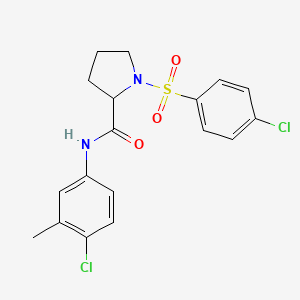
![N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-fluorobenzamide](/img/structure/B3932843.png)
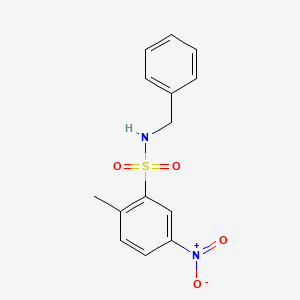
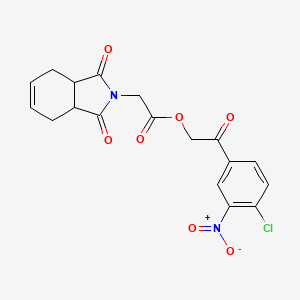
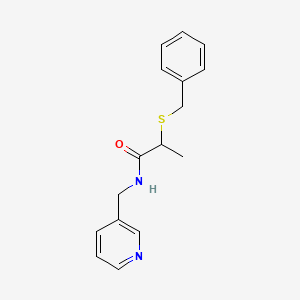
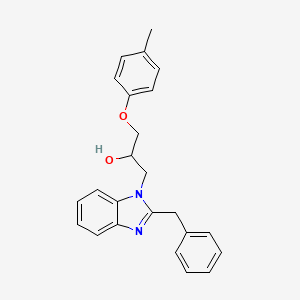
![7-(3-phenylpropyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3932868.png)
![N,N'-1,2-propanediylbis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B3932875.png)
![3-butoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3932890.png)
